![molecular formula C22H18N2O2 B2978865 1-methyl-1H-benzo[d]imidazol-5-yl 2,2-diphenylacetate CAS No. 1351635-41-0](/img/structure/B2978865.png)
1-methyl-1H-benzo[d]imidazol-5-yl 2,2-diphenylacetate
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Imidazole has become an important synthon in the development of new drugs .
Synthesis Analysis
Imidazole compounds can be synthesized through various methods. For instance, 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole was synthesized and evaluated for anti-tubercular activity . Another method involves treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .Molecular Structure Analysis
The structure of imidazole compounds can be characterized via various spectroscopic techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, and mass spectroscopy .Chemical Reactions Analysis
Imidazole compounds are known for their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical And Chemical Properties Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Therapeutic Potential
Imidazole, a core component of this compound, has a broad range of chemical and biological properties . The derivatives of 1, 3-diazole, which is a part of the compound, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Antiviral Applications
Compounds containing 1,2,4-triazole, which is structurally similar to imidazole, have shown efficacy in the clinical use of antiviral drugs . This suggests potential antiviral applications for “1-methyl-1H-1,3-benzodiazol-5-yl 2,2-diphenylacetate”.
Anticancer Applications
1,2,4-Triazole containing molecules have increasing interest as anticancer agents . Given the structural similarity between triazole and imidazole, it’s possible that “1-methyl-1H-1,3-benzodiazol-5-yl 2,2-diphenylacetate” may also have anticancer applications.
Metal-Organic Frameworks (MOFs)
Compounds containing 1H-benzo[d]imidazole have been used in the synthesis of Metal-Organic Frameworks (MOFs) . MOFs have a wide range of applications, including gas storage, separation, and catalysis .
CO2 Capture
The high porosity of MOFs synthesized from compounds containing 1H-benzo[d]imidazole makes them suitable for CO2 capture . This could be a potential application for “1-methyl-1H-1,3-benzodiazol-5-yl 2,2-diphenylacetate”.
Corrosion Inhibition
Compounds containing 1H-benzo[d]imidazole have been used as corrosion inhibitors . This suggests that “1-methyl-1H-1,3-benzodiazol-5-yl 2,2-diphenylacetate” could potentially be used in corrosion prevention applications.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1-methylbenzimidazol-5-yl) 2,2-diphenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-24-15-23-19-14-18(12-13-20(19)24)26-22(25)21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMZVCRMFQGGLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-benzo[d]imidazol-5-yl 2,2-diphenylacetate |
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